3-(2-bromophenoxy)-N-(cyanomethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide, also known as BrPA, is a chemical compound that has been gaining attention in scientific research due to its potential use as a metabolic inhibitor. This compound is a small molecule that can selectively inhibit the activity of mitochondrial pyruvate carrier (MPC), which is a protein complex that plays a critical role in the transport of pyruvate into the mitochondria.
Mechanism of Action
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide selectively inhibits the activity of MPC by binding to the protein complex and blocking the transport of pyruvate into the mitochondria. This leads to a reduction in ATP production and an increase in glycolysis in cancer cells. 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide has been shown to selectively target cancer cells and spare normal cells, making it a promising therapeutic agent for cancer treatment.
Biochemical and Physiological Effects:
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide has been shown to induce apoptosis (programmed cell death) in cancer cells by reducing ATP production and increasing oxidative stress. It has also been shown to inhibit tumor growth in animal models of cancer. However, 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide can also cause toxicity in normal cells and has been shown to have off-target effects on other metabolic pathways. Therefore, further studies are needed to determine the optimal dosage and administration of 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide for cancer treatment.
Advantages and Limitations for Lab Experiments
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide is a small molecule that can be easily synthesized and purified. It can be used as a tool compound to study the role of MPC in cancer metabolism. However, 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide can also have off-target effects on other metabolic pathways, which can complicate the interpretation of experimental results. Therefore, it is important to use appropriate controls and validate the results with multiple assays.
Future Directions
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide has shown promising results in preclinical studies as a potential therapeutic agent for cancer treatment. However, further studies are needed to determine its safety and efficacy in clinical trials. In addition, 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide can also be used as a tool compound to study the role of MPC in other metabolic diseases, such as diabetes and obesity. Finally, the development of more selective MPC inhibitors can improve the specificity and reduce the toxicity of this class of compounds.
Synthesis Methods
The synthesis of 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide involves several steps. The first step is the reaction between 2-bromophenol and potassium carbonate in dimethylformamide (DMF) to form 2-bromophenol potassium salt. The second step is the reaction between 2-bromophenol potassium salt and cyanomethylpropanoyl chloride in DMF to form 3-(2-bromophenoxy)-N-(cyanomethyl)propanamide.
Scientific Research Applications
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide has been studied for its potential use as a metabolic inhibitor in cancer cells. Cancer cells have a high demand for energy and rely on glycolysis as a primary source of ATP production. However, glycolysis alone cannot provide enough ATP to support the high metabolic demand of cancer cells. Therefore, cancer cells also rely on mitochondrial metabolism to produce ATP. MPC is a critical protein complex that transports pyruvate into the mitochondria for oxidative phosphorylation. Inhibiting MPC activity can selectively target cancer cells and reduce their ATP production.
properties
IUPAC Name |
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-9-3-1-2-4-10(9)16-8-5-11(15)14-7-6-13/h1-4H,5,7-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCOTHWKFQWOFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)NCC#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromophenoxy)-N-(cyanomethyl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.